molecular formula C15H25NO6 B600491 Intermedine N-oxide CAS No. 95462-14-9

Intermedine N-oxide

Cat. No.: B600491
CAS No.: 95462-14-9
M. Wt: 315.36
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: Intermedine N-oxide can be synthesized through the oxidation of intermedine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to convert intermedine to its N-oxide form .

Industrial Production Methods: Industrial production of this compound involves the extraction of intermedine from plant sources followed by its chemical oxidation. The extraction process may include solvent extraction techniques using methanol or ethanol, followed by purification steps such as chromatography .

Types of Reactions:

    Oxidation: this compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: It can be reduced back to intermedine under specific conditions using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: More oxidized pyrrolizidine derivatives.

    Reduction: Intermedine.

    Substitution: Various substituted pyrrolizidine derivatives depending on the reagents used.

Mechanism of Action

Intermedine N-oxide exerts its effects through several mechanisms:

Comparison with Similar Compounds

  • Lycopsamine N-oxide
  • Indicine N-oxide
  • Echinatine N-oxide

Comparison: Intermedine N-oxide is similar to other pyrrolizidine alkaloid N-oxides in its structure and biological activities. it is unique in its specific anticancer properties and the pathways it targets . Lycopsamine N-oxide and indicine N-oxide share similar chemical properties but differ in their biological activities and toxicity profiles .

Properties

IUPAC Name

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13-,15+,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAWGBOKUFFVMB-JXSDSIQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347489
Record name Intermedine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95462-14-9
Record name Intermedine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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